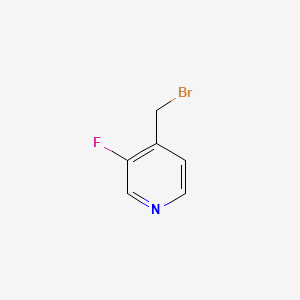

4-Bromomethyl-3-fluoropyridine

説明

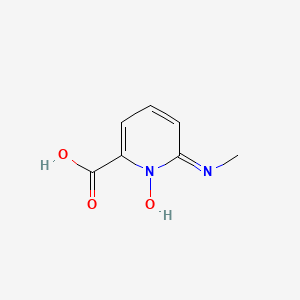

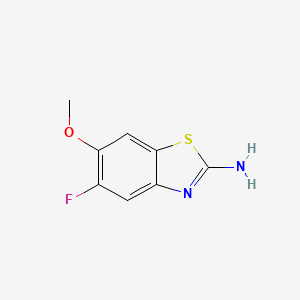

4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .

Synthesis Analysis

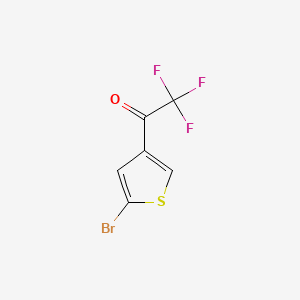

The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis

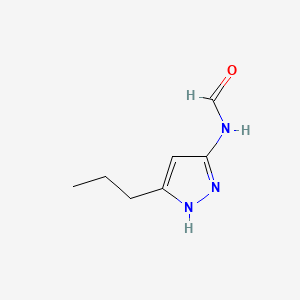

The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .Chemical Reactions Analysis

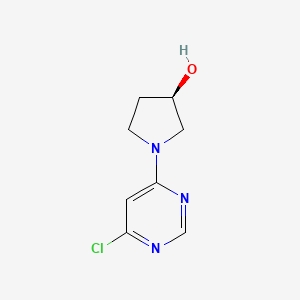

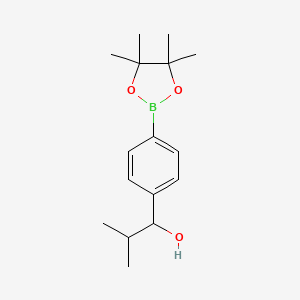

4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .科学的研究の応用

1. Deprotonation and Cross-Coupling Reactions

4-Bromomethyl-3-fluoropyridine plays a crucial role in the deprotonation of fluoro aromatics, leading to the formation of lithium arylmagnesates. These lithium arylmagnesates are pivotal in cross-coupling reactions, as demonstrated in the study by Awad et al. (2004), where 3-fluoropyridine was deprotonated to form lithium arylmagnesates that were trapped with electrophiles or involved in palladium-catalyzed cross-coupling reactions (Awad et al., 2004).

2. Synthesis of Substituted Fluoropyridines

The synthesis of substituted fluoropyridines is another application of 4-bromomethyl-3-fluoropyridine. Sutherland and Gallagher (2003) described a method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid from 5-bromo-2-fluoropyridine, which was then used in Suzuki reactions to produce various substituted fluoropyridines. This process highlights the versatility of 4-bromomethyl-3-fluoropyridine in synthesizing complex organic compounds (Sutherland & Gallagher, 2003).

3. Vibrational Spectroscopy Studies

In vibrational spectroscopy, 4-bromomethyl-3-fluoropyridine contributes to the understanding of the spectral characteristics of monosubstituted pyridines. Green et al. (1963) conducted a study where they measured and fully assigned the frequencies in the infra-red and Raman spectra of various substituted pyridines, including 4-bromomethyl-3-fluoropyridine. This research aids in the deeper understanding of the molecular structure and behavior of such compounds (Green, Kynaston, & Paisley, 1963).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTARAIMDJZXDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromomethyl-3-fluoropyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)

![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)